3-(4-Fluoro-benzyl)-piperazin-2-one 3-(4-Fluoro-benzyl)-piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329537
InChI: InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)
SMILES:
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol

3-(4-Fluoro-benzyl)-piperazin-2-one

CAS No.:

Cat. No.: VC18329537

Molecular Formula: C11H13FN2O

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-benzyl)-piperazin-2-one -

Specification

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
IUPAC Name 3-[(4-fluorophenyl)methyl]piperazin-2-one
Standard InChI InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)
Standard InChI Key XQSPAQQCRGYRDS-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C(N1)CC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

3-(4-Fluoro-benzyl)-piperazin-2-one (molecular formula: C₁₁H₁₂FN₂O) is a heterocyclic compound comprising a six-membered piperazin-2-one ring substituted at the 3-position with a 4-fluorobenzyl group. The fluorine atom at the para position of the benzyl moiety introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions . Key physicochemical properties include a calculated molecular weight of 210.23 g/mol and a lipophilicity profile (logP ≈ 1.8) that suggests moderate membrane permeability.

The crystal structure of analogous compounds, such as 3-(2-fluoro-benzyl)-piperazin-2-one, reveals non-planar conformations due to steric hindrance between the benzyl group and the piperazine ring. This structural distortion may enhance binding specificity to biological targets by reducing nonspecific interactions .

Synthetic Methodologies

The synthesis of 3-(4-fluoro-benzyl)-piperazin-2-one typically involves a multi-step approach:

  • Condensation: Reaction of 4-fluorobenzylamine with ethyl glyoxylate under acidic conditions forms a Schiff base intermediate.

  • Cyclization: Treatment with trimethylaluminum promotes ring closure to yield the piperazin-2-one core .

  • Purification: Chromatographic separation isolates the desired product with ≥95% purity, as confirmed by NMR and high-resolution mass spectrometry .

Alternative routes include the use of 4-fluorobenzyl chloride and piperazine-2-one precursors in a nucleophilic substitution reaction, though this method often results in lower yields (~60%) due to competing elimination pathways .

Reactivity and Derivative Formation

The compound’s reactivity is dominated by two sites:

  • Piperazinone Ring: The ketone group at position 2 undergoes nucleophilic additions, enabling the formation of hydrazones and semicarbazides .

  • Fluorobenzyl Group: The para-fluorine participates in halogen bonding with electron-rich residues in target proteins, while the benzyl carbon engages in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl analogs .

Notably, hydrogenation of the ketone moiety using sodium borohydride produces 3-(4-fluoro-benzyl)-piperazine, a secondary amine with enhanced solubility but reduced receptor affinity compared to the parent compound .

Biological Activity and Mechanism

Piperazin-2-one derivatives exhibit broad pharmacological profiles:

Neurological Targets

3-(4-Fluoro-benzyl)-piperazin-2-one demonstrates moderate affinity for serotonin 5-HT₁A receptors (Kᵢ = 120 nM) and dopamine D₂ receptors (Kᵢ = 450 nM), as inferred from radioligand binding assays of structurally similar molecules . The fluorine atom’s inductive effects increase the compound’s ability to penetrate the blood-brain barrier, making it a candidate for anxiolytic or antipsychotic drug development.

Antimicrobial Effects

In vitro studies on analogs show inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely through disruption of bacterial cell wall synthesis . The 4-fluoro substituent enhances interactions with penicillin-binding proteins by mimicking the natural substrate’s electrostatic profile .

Enzyme Modulation

The compound acts as a weak inhibitor of acetylcholinesterase (IC₅₀ = 85 µM), potentially useful in managing neurodegenerative disorders. Molecular docking simulations suggest the fluorobenzyl group occupies the enzyme’s peripheral anionic site, preventing amyloid-β aggregation .

Pharmacokinetic and Toxicological Profiles

Preliminary ADMET studies in rodent models indicate:

  • Oral bioavailability: 42% due to first-pass metabolism

  • Half-life: 3.2 hours (plasma), 8.5 hours (brain tissue)

  • LD₅₀: 980 mg/kg (mice), suggesting a wide therapeutic window

Hepatotoxicity concerns arise from cytochrome P450-mediated formation of reactive quinone metabolites, necessitating structural modifications to block oxidative pathways .

Comparative Analysis with Structural Isomers

The positional isomer 3-(2-fluoro-benzyl)-piperazin-2-one differs significantly in biological activity:

Property3-(4-Fluoro-benzyl)3-(2-Fluoro-benzyl)
5-HT₁A Kᵢ (nM)120280
S. aureus MIC (µg/mL)32128
LogP1.82.1

The para-fluoro derivative’s superior receptor affinity and antimicrobial potency highlight the importance of substituent positioning.

Applications in Drug Development

Ongoing research explores 3-(4-fluoro-benzyl)-piperazin-2-one as:

  • A lead compound for dual-acting antidepressants targeting monoamine receptors and ion channels

  • A radiopharmaceutical precursor for PET imaging of tumor hypoxia, leveraging fluorine-18 isotopic labeling

  • A building block in metal-organic frameworks for controlled drug delivery systems

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